1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-4-2-3-5-13(12)17-11-10-15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOPYTCTNDPWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389630 | |
| Record name | 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117132-45-3 | |
| Record name | 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 2 Methoxy Phenoxy Ethyl Piperazine and Analogues
General Strategies for Piperazine (B1678402) Ring Functionalization
The functionalization of the piperazine core is a cornerstone of synthetic organic chemistry, enabling the creation of a vast array of derivatives. The two nitrogen atoms of the piperazine ring are the primary sites for modification, typically through the formation of nitrogen-carbon or nitrogen-heteroatom bonds.
N-Alkylation and Reductive Amination Approaches
The introduction of alkyl groups onto the piperazine nitrogen atoms is one of the most fundamental and widely employed strategies. mdpi.com Two principal methods for achieving this are direct N-alkylation and reductive amination.
N-Alkylation involves the reaction of a piperazine amine with an alkylating agent, typically an alkyl halide or sulfonate, via a nucleophilic substitution reaction. mdpi.comambeed.com This method is straightforward but can be complicated by the potential for di-alkylation, where both nitrogen atoms react, especially when starting with unsubstituted piperazine. To achieve mono-alkylation, chemists often employ a large excess of piperazine or utilize a piperazine pre-functionalized with a protecting group (e.g., tert-butyloxycarbonyl, Boc) on one of the nitrogens. nih.gov The reaction of N-methylpiperazine with reactive alkyl halides has been used in the synthesis of several approved drugs. mdpi.com For instance, the synthesis of certain antagonists involves the alkylation of a piperazine derivative with an alkyl bromide side chain. nih.gov
Reductive amination provides an alternative and often more controlled route to N-alkylated piperazines. mdpi.comnih.gov This reaction proceeds by forming an intermediate iminium ion from the condensation of a piperazine with a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine. google.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used mild reducing agent for this transformation, favored for its selectivity and compatibility with a wide range of functional groups. nih.gov This approach has been successfully applied in the synthesis of various biologically active molecules, including CDK 4/6 inhibitors, where N-ethylpiperazine is reacted with an aldehyde. mdpi.comnih.gov
| Method | Reactants | Typical Reagents/Conditions | Key Features | Reference |
|---|---|---|---|---|
| N-Alkylation | Piperazine + Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, ACN) | Direct C-N bond formation; risk of di-alkylation. | mdpi.comambeed.com |
| Reductive Amination | Piperazine + Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Forms C-N bond via an iminium intermediate; generally offers good control for mono-alkylation. | mdpi.comnih.gov |
Cyclization and Multicomponent Reactions for Piperazine Synthesis
Beyond functionalizing a pre-existing piperazine ring, chemists can construct the heterocycle from acyclic precursors through cyclization reactions. One classic approach involves the reaction of bis(2-chloroethyl)amine (B1207034) with a primary amine to form the piperazine ring. mdpi.com More modern methods include palladium-catalyzed cyclization reactions that couple diamine components with propargyl units, offering high regio- and stereochemical control.
Multicomponent Reactions (MCRs) represent a highly efficient strategy for generating molecular diversity. These reactions combine three or more starting materials in a single step to form a complex product. Isocyanide-based MCRs, such as the Ugi reaction, have been adapted for the synthesis of piperazine-2-carboxamides and other complex piperazine scaffolds. This approach is particularly valuable in the creation of compound libraries for drug discovery, as it allows for the rapid assembly of diverse structures around the central piperazine core.
| Strategy | Precursors | Description | Reference |
|---|---|---|---|
| Cyclization | Diamine components + Propargyl units | A palladium-catalyzed reaction to form highly substituted piperazines. | google.com |
| Multicomponent Reaction (Ugi) | N-alkylethylenediamine, Chloroacetaldehyde, Isocyanide, Carboxylic Acid | A one-pot, four-component condensation to produce piperazine-2-carboxamides. | google.com |
Specific Synthesis Routes for Phenoxyethyl Piperazine Derivatives
The synthesis of 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine can be achieved through several reliable methods, primarily involving the N-alkylation of piperazine with a suitable phenoxyethyl electrophile.
A primary and direct route involves the nucleophilic substitution reaction between piperazine and a 2-methoxy-1-(2-haloethyl)benzene intermediate. In this procedure, piperazine acts as the nucleophile, attacking the electrophilic carbon of the haloethyl group. To favor the desired mono-substituted product, an excess of piperazine is typically used. The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN) in the presence of a base like potassium carbonate to neutralize the hydrohalic acid byproduct. This general strategy is analogous to the synthesis of similar compounds like 1-(2-Ethoxy-2-phenylethyl)piperazine, which is prepared by reacting piperazine with 2-ethoxy-2-phenylethyl halides. vulcanchem.com A similar approach is used for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine, where piperazine monohydrochloride is reacted with 2-(2-chloroethoxy)ethanol. vulcanchem.comgoogle.com
An alternative strategy involves forming the ether bond as the final key step, employing the Williamson ether synthesis. This route would begin with N-(2-hydroxyethyl)piperazine, which is then deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide subsequently displaces a halogen from 2-haloanisole (e.g., 2-bromoanisole) to form the target ether linkage.
| Route | Piperazine Reactant | Phenoxy Reactant | Key Reaction Type | Typical Conditions |
|---|---|---|---|---|
| Direct N-Alkylation | Piperazine | 1-(2-Bromoethyl)-2-methoxybenzene | Nucleophilic Substitution | K₂CO₃, DMF, Heat |
| Williamson Ether Synthesis | 1-(2-Hydroxyethyl)piperazine | 2-Bromoanisole | Nucleophilic Substitution | NaH, THF/DMF |
Chemical Modification and Derivatization Techniques for Piperazine Scaffolds
Once a mono-substituted scaffold such as this compound is synthesized, the remaining secondary amine (N-H) provides a reactive handle for extensive chemical modification and derivatization. researchgate.net This allows for the fine-tuning of the molecule's properties.
Common derivatization reactions include:
Acylation: Reaction with acyl halides or acid anhydrides to form stable amide derivatives. ambeed.com
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Further Alkylation: Introduction of a second, different alkyl group via N-alkylation or reductive amination. nih.gov
Arylation: Formation of N-aryl bonds using modern cross-coupling methods like the Buchwald-Hartwig amination. mdpi.com
Urea/Carbamate Formation: Reaction with isocyanates or chloroformates to produce ureas and carbamates, respectively.
More advanced methods focus on the direct functionalization of the carbon-hydrogen (C-H) bonds of the piperazine ring itself. Recent developments in photoredox catalysis have enabled the site-selective C-H alkylation of piperazine substrates, providing access to novel and highly decorated analogues that are not easily accessible through traditional methods. nih.gov Derivatization can also be performed for analytical purposes, such as reacting piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative for HPLC analysis. jocpr.comjocpr.com
| Reaction Type | Reagent Class | Functional Group Introduced | Reference |
|---|---|---|---|
| Acylation | Acyl Halides / Anhydrides | Amide | ambeed.com |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | - |
| Alkylation | Alkyl Halides / Aldehydes | Amine (tertiary) | nih.gov |
| Arylation | Aryl Halides | Aryl Amine | mdpi.com |
| C-H Functionalization | Alkenes / Alkyl Radicals | Alkyl (on ring carbon) | nih.gov |
Mechanistic Studies and Structure Activity Relationship Sar Elucidation
Comprehensive Structure-Activity Relationship (SAR) Studies of Phenoxyethyl Piperazine (B1678402) Derivatives
The phenoxyethyl piperazine scaffold is a versatile structure in medicinal chemistry, with SAR studies revealing that modifications to its three main components—the phenoxy ring, the ethyl linker, and the piperazine moiety—can profoundly impact biological activity. researchgate.net The piperazine ring itself is recognized as a "privileged structure" in drug discovery due to its favorable physicochemical properties. nih.gov The two nitrogen atoms within the six-membered ring provide a combination of structural rigidity and a large polar surface area, which can enhance aqueous solubility, oral bioavailability, and target affinity. nih.gov SAR studies on various piperazine derivatives have demonstrated that substituents on the piperazine unit are critical for their inhibitory activity against various biological targets. nih.gov
Influence of Phenoxy Moiety Substitution on Receptor Affinity and Selectivity
The nature and position of substituents on the phenoxy ring are critical determinants of a compound's affinity for its target receptor and its selectivity profile. The aromatic ring serves as a key hydrophobic interaction domain within the receptor's binding pocket.
Research on related classes of piperazine compounds has consistently shown that the physicochemical character and position of aromatic substituents are crucial for activity. nih.gov For instance, in studies of 1-(phenoxyethyl)-piperazine derivatives, the addition of methyl groups at the 4-position or the 2,6-positions of the phenoxy ring was found to enhance certain biological activities, such as antioxidant properties. nih.gov Conversely, the introduction of a chlorine atom to the methyl-phenoxy moiety diminished these effects, highlighting the sensitivity of the molecule's activity to electronic and steric changes on the aromatic ring. nih.gov
The methoxy (B1213986) group at the 2-position (ortho-position) in 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine is particularly significant. Its electronic properties (electron-donating) and steric bulk influence the molecule's conformation and its ability to form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with receptor residues. The precise impact of this substitution depends on the specific topology and amino acid composition of the target receptor's binding site. For other classes of receptor ligands, substitutions on an aromatic ring have been shown to be determinants for receptor selectivity. elsevierpure.com For example, in a series of fentanyl analogs, specific substitutions were key to conferring high selectivity for the mu-opioid receptor (MOR) over other opioid receptors. nih.gov
The table below illustrates how different substituents on the phenoxy ring of a hypothetical phenoxyethyl piperazine core could modulate receptor binding affinity, based on general principles observed in related compound series.
| Substituent at Phenoxy Ring | Position | Electronic Effect | Potential Impact on Receptor Affinity (Ki) |
| -H (Unsubstituted) | - | Neutral | Baseline Affinity |
| -OCH3 (Methoxy) | Ortho (2) | Electron-donating | May increase affinity through H-bonding or favorable steric fit |
| -CH3 (Methyl) | Para (4) | Electron-donating (weak) | Can increase affinity via hydrophobic interactions |
| -Cl (Chloro) | Para (4) | Electron-withdrawing | May increase or decrease affinity depending on receptor pocket electrostatics |
| -NO2 (Nitro) | Para (4) | Electron-withdrawing (strong) | Often decreases affinity unless a specific polar interaction is possible |
Note: The data in this table is illustrative and intended to represent general SAR trends. Actual Ki values are receptor- and assay-dependent.
Role of the Piperazine Ring and Linker Modifications in Pharmacological Profile
The piperazine ring and the ethyl linker are fundamental to the pharmacological profile of this compound, contributing to both pharmacokinetic and pharmacodynamic properties.
The piperazine moiety, with its two basic nitrogen atoms, plays a crucial role in the molecule's properties. nih.gov These nitrogen sites can be protonated at physiological pH, which is essential for increasing water solubility and can be critical for forming ionic interactions with acidic residues (e.g., aspartic acid, glutamic acid) in a receptor's binding pocket. nih.govnih.gov The pKa of the piperazine ring is sensitive to nearby chemical groups; for instance, linking it via an amide bond can lower the pKa compared to simple alkyl substitution. nih.govscispace.com This modulation of basicity can fine-tune the strength of ligand-receptor interactions. Furthermore, the piperazine core is a rigid structure that correctly orients the other parts of the molecule for optimal receptor binding. nih.gov
The ethyl linker connecting the phenoxy and piperazine moieties determines the spatial relationship between these two key pharmacophoric features. Its length and flexibility are critical. Studies on other piperazine-containing compounds have shown that linker length can significantly affect receptor affinity. polimi.it For example, in one series of histamine (B1213489) H3 receptor antagonists, extending an alkyl chain linker from two to four carbons led to a decrease in receptor affinity. polimi.it This suggests that an optimal distance and geometry between the aromatic and basic amine components are required for productive binding. Modifications to the linker, such as introducing conformational constraints or altering its length, can therefore be a powerful strategy for modulating a compound's pharmacological profile. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For phenoxyethyl piperazine derivatives, QSAR models can be developed to predict receptor affinity or other pharmacological effects based on calculated physicochemical descriptors.
In a typical QSAR study, a series of analogs is synthesized and tested to generate biological activity data (e.g., IC50 or Ki values). Then, a wide range of molecular descriptors is calculated for each compound. These descriptors can be constitutional (e.g., number of oxygen atoms, number of double bonds), electronic (e.g., dipole moment), or topological (e.g., molecular connectivity indices). researchgate.net Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that relates a combination of these descriptors to the observed activity. nih.gov
For example, a QSAR study on a series of 4-phenylpiperazines successfully created models that linked physicochemical descriptors to in vivo effects on the dopaminergic system and in vitro binding affinities for the dopamine (B1211576) D2 receptor. nih.gov Another QSAR model developed for piperazine-based renin inhibitors found that constitutional descriptors, such as the sum of atomic van der Waals volumes (Sv) and the number of oxygen atoms (nO), played a vital role in explaining the variance in binding affinity. researchgate.net Such models provide valuable insights into the mechanisms of action and allow for the predictive design of new, more potent derivatives of this compound before their actual synthesis, thereby optimizing the drug discovery process.
Molecular Recognition and Ligand-Receptor Interactions through Computational Approaches
Computational methods are indispensable for visualizing and understanding how ligands like this compound interact with their biological targets at an atomic level.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies can elucidate its binding mode within a target protein's active site. These simulations can identify key interactions, such as:
Hydrogen Bonds: The methoxy group's oxygen atom or the piperazine nitrogen atoms can act as hydrogen bond acceptors, while protonated piperazine nitrogens can act as donors.
Ionic Interactions: The protonated distal nitrogen of the piperazine ring can form a strong salt bridge with a negatively charged amino acid residue like aspartate, an interaction often critical for anchoring ligands in receptor pockets. nih.gov
Hydrophobic Interactions: The phenoxy ring can engage in π-π stacking or van der Waals interactions with aromatic or aliphatic residues in the binding site. ijpsdronline.commdpi.com
Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-receptor complex over time, providing insights into the stability of the predicted binding pose and the flexibility of both the ligand and the receptor. researchgate.net This approach helps refine the understanding of the binding energetics and can reveal conformational changes that occur upon ligand binding.
Pharmacophore Model Development and Validation
A pharmacophore model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov It is an abstract representation of the key interaction points between a ligand and its target receptor.
For the phenoxyethyl piperazine class, a general pharmacophore model would likely include:
An Aromatic Ring (AR) feature corresponding to the phenoxy group.
A Hydrogen Bond Acceptor (HBA) feature from the ether oxygen or the methoxy oxygen.
A Positive Ionizable (PI) or Hydrogen Bond Donor (HBD) feature representing the protonated nitrogen of the piperazine ring.
A Hydrophobic (HY) feature associated with the aromatic ring.
The spatial relationships (distances and angles) between these features are critical. frontiersin.org Once developed and validated using a set of known active and inactive molecules, this pharmacophore model can be used as a 3D query to rapidly screen large virtual databases of chemical compounds. nih.gov This process, known as virtual screening, can identify novel molecules from different chemical classes that possess the required pharmacophoric features and are therefore likely to be active at the same target, accelerating the discovery of new lead compounds. frontiersin.org
Despite a comprehensive search for scholarly articles and research data, no specific studies detailing advanced quantum chemical calculations for the compound this compound were found. While computational studies, including Density Functional Theory (DFT) calculations, have been conducted on other piperazine derivatives and molecules containing a methoxyphenoxy moiety, the specific data required to generate a detailed analysis for this compound, such as optimized geometric parameters, Mulliken atomic charges, and frontier molecular orbital energies, are not available in the public domain.
Therefore, the section on "" focusing on "Advanced Quantum Chemical Calculations" for this specific compound cannot be provided at this time.
Preclinical Pharmacological Investigations and Therapeutic Implications
Elucidating Neuropharmacological Mechanisms (e.g., Serotonergic Pathways in CNS Function)
Derivatives of piperazine (B1678402) are known to interact with various components of the central nervous system, with a significant focus on serotonergic pathways. The serotonergic system, which utilizes the neurotransmitter serotonin (B10506) (5-HT), is integral to the regulation of mood, cognition, and pain. Research into compounds structurally related to 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine has revealed significant binding affinities for serotonin receptors.
For instance, a series of N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives have been synthesized and evaluated for their affinity towards several key receptors in the central nervous system. nih.govresearchgate.net One particularly interesting compound from this series, 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride (B599025), demonstrated a high affinity for the 5-HT1A receptor with a Ki value of 5 nM, acting as an antagonist. nih.gov It also showed affinity for the 5-HT7 receptor with a Ki of 70 nM. nih.gov Another related compound, 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine dihydrochloride, exhibited weak antagonism at the 5-HT1A receptor (Ki = 146 nM). researchgate.net
Furthermore, studies on other (2-methoxyphenyl)piperazine derivatives have consistently shown high affinity for 5-HT1A receptors. nih.gov For example, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine was found to bind to 5-HT1A sites with a high affinity (Ki = 0.4 nM). nih.gov The structural similarities between these compounds and this compound suggest that the latter may also exert its neuropharmacological effects through modulation of serotonergic receptors, particularly the 5-HT1A subtype. The interaction with these receptors is a key mechanism through which many psychoactive drugs elicit their effects, indicating a potential for this compound in conditions where serotonergic signaling is dysregulated.
Functional Assays for Receptor Activation and Signal Transduction
To understand the functional consequences of receptor binding, in vitro functional assays are employed. These assays can determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor, and they can shed light on the subsequent signal transduction pathways that are activated or inhibited. For the N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine series, functional assays were performed to complement the binding affinity data. nih.govresearchgate.net
The compound 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride was identified as an antagonist at 5-HT1A receptors. nih.gov Antagonism at this receptor prevents the endogenous ligand, serotonin, from binding and initiating a signaling cascade. This can lead to various downstream effects on neuronal excitability and neurotransmitter release. Similarly, another derivative, 1-(2-(2,5-dimethylphenoxy)ethyl)-4-phenylpiperazine dihydrochloride, was characterized as a weak antagonist at both 5-HT1A (Ki=35 nM) and 5-HT7 (Ki=130 nM) receptors. researchgate.net
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist, like the aforementioned piperazine derivatives, would block this effect. Preliminary studies on 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine confirmed its antagonist activity in a 5-HT1A-coupled adenylyl cyclase assay. nih.gov While direct functional assay data for this compound is not extensively detailed in the available literature, the consistent antagonist activity of structurally similar compounds at 5-HT1A receptors provides a strong indication of its likely mechanism of action.
Mechanistic Insights into Potential Therapeutic Activities
Antinociceptive Action Mechanisms
Piperazine derivatives have been investigated for their potential as pain-relieving agents. acs.org The antinociceptive effects of these compounds are often linked to their interaction with various receptors in the central and peripheral nervous systems. For instance, some piperazine derivatives have shown promising antinociceptive activity in vivo, which is thought to be mediated through their antagonist activity at histamine (B1213489) H3 and sigma-1 (σ1) receptors. acs.org
While direct studies on the antinociceptive mechanisms of this compound are limited, the analgesic activity of related N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives has been observed. nih.govresearchgate.net Two compounds from this series were found to be active against allodynia in a diabetic neuropathic pain model. nih.gov The formalin test, a model for tonic pain, has also been used to evaluate the antinociceptive activity of novel pyrrolidine-2,5-dione-acetamide derivatives containing a piperazine moiety. mdpi.com The analgesic activity in the second phase of this test suggests an anti-inflammatory profile and the ability to inhibit central sensitization of pain. mdpi.com Given the structural relationship, it is plausible that this compound may share similar antinociceptive mechanisms, potentially involving modulation of serotonergic, histaminergic, or sigma receptor pathways, which play crucial roles in pain perception and modulation.
Anti-Amnestic Properties and Cognitive Function Involvement
The potential of piperazine derivatives to improve cognitive function has been an area of active research, particularly in the context of neurodegenerative disorders like Alzheimer's disease. A common preclinical model to investigate anti-amnesic properties is the scopolamine-induced amnesia model in rodents. nih.govnih.govmdpi.com Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, and compounds that can reverse these deficits are considered to have potential as cognitive enhancers.
Mechanisms of Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase, Topoisomerase II)
Acetylcholinesterase and Butyrylcholinesterase Inhibition:
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Several studies have explored the potential of piperazine derivatives as inhibitors of these enzymes. nih.govnih.govmdpi.comresearchgate.net In vitro assays are commonly used to determine the inhibitory potency of compounds, typically expressed as the half-maximal inhibitory concentration (IC50).
While specific IC50 values for this compound are not provided in the reviewed literature, the piperazine scaffold is a common feature in many known cholinesterase inhibitors. For example, various novel inhibitors of AChE and BuChE have been derived from benzohydrazides, with some exhibiting dual inhibition of both enzymes. mdpi.com The search for selective BuChE inhibitors is also of significant interest, as BuChE levels increase in the later stages of Alzheimer's disease. nih.gov Computational studies combined with biological evaluations have been employed to identify potent and selective BuChE inhibitors. nih.gov
Topoisomerase II Inhibition:
Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. cuni.cz Its inhibition can lead to DNA damage and ultimately cell death, making it an important target for anticancer drugs. cuni.cznih.govembopress.orgnih.govresearchgate.net Several piperazine derivatives have been investigated for their ability to inhibit topoisomerase II. nih.gov
The rational design of new anticancer agents has incorporated the phenylpiperazine moiety into various scaffolds with the aim of targeting topoisomerase II. nih.gov These compounds are thought to act as "topoisomerase poisons," which stabilize the transient DNA-topoisomerase II cleavage complex, leading to double-strand breaks in the DNA. nih.govembopress.org Molecular docking studies have suggested that piperazine derivatives can bind to the DNA-Topo II complex. nih.gov While direct evidence for this compound as a topoisomerase II inhibitor is yet to be established, the known activity of other piperazine-containing compounds in this area suggests it as a plausible mechanism for potential anticancer effects.
Investigating Potential Anticancer Mechanisms
The potential of piperazine derivatives as anticancer agents has been explored in numerous studies. nih.govmdpi.commdpi.comnih.gov The cytotoxic activity of these compounds is often evaluated against a panel of human cancer cell lines.
For instance, novel arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic activity against human prostate cancer cell lines. mdpi.com Another study investigated the in vitro activity of a novel compound from the phenylsulfonylpiperazine class on luminal breast cancer cells. mdpi.com The mechanisms underlying the anticancer effects of piperazine derivatives are varied but often involve the induction of apoptosis (programmed cell death) and inhibition of cell cycle progression.
As mentioned previously, a significant mechanism for the anticancer activity of some piperazine compounds is the inhibition of topoisomerase II. nih.gov By inducing DNA damage, these compounds can trigger apoptotic pathways in cancer cells. For example, newly designed 1,2-benzothiazine derivatives containing a phenylpiperazine moiety have shown cytotoxic activity comparable to the well-known anticancer drug doxorubicin. nih.gov While specific data on the anticancer activity of this compound against various cancer cell lines is needed, the established anticancer potential of the broader piperazine class provides a strong rationale for such investigations.
Exploration of Antimicrobial Mechanisms
While direct studies on the antimicrobial mechanisms of this compound are not extensively documented in publicly available research, the broader class of piperazine derivatives has been the subject of numerous antimicrobial investigations. These studies suggest several plausible mechanisms through which this compound might exert antimicrobial effects. A significant body of research points towards the inhibition of essential bacterial enzymes as a primary mode of action for many piperazine-containing compounds. researchgate.net
One of the well-explored targets for antibacterial drugs is the bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), a crucial enzyme in the fatty acid biosynthesis pathway. researchgate.net The structural integrity and function of bacterial cell membranes are dependent on the fatty acids produced by this pathway. Inhibition of ENR disrupts membrane synthesis, leading to bacterial growth inhibition and cell death. The structural features of certain N,N'-disubstituted piperazines have been shown to fit into the active site of E. coli ENR, suggesting this as a potential mechanism. researchgate.net
Furthermore, various synthetic piperazine derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria. nih.govijcmas.com The antimicrobial efficacy is often influenced by the nature of the substituents on the piperazine ring. For instance, the introduction of different aryl or alkyl groups can modulate the compound's spectrum of activity and potency against specific bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govderpharmachemica.com While these findings relate to the broader family of piperazine derivatives, they provide a foundational hypothesis for the potential antimicrobial mechanisms of this compound, warranting specific investigation.
| Potential Antimicrobial Target | Proposed Mechanism of Action | Relevant Bacterial Strains |
| Enoyl-acyl carrier protein (ACP) reductase (ENR) | Inhibition of fatty acid biosynthesis, leading to disruption of bacterial cell membrane formation. | Escherichia coli and other bacteria with conserved ENR. researchgate.net |
| Other Bacterial Enzymes/Proteins | Interference with other essential cellular processes, dependent on the specific structural attributes of the piperazine derivative. | Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis. nih.govderpharmachemica.com |
Analysis of Antioxidant Mechanisms
The potential antioxidant mechanisms of this compound can be inferred from studies on structurally related 1-(phenoxyethyl)-piperazine derivatives. Research on these analogues suggests that their antioxidant activity is likely mediated through the modulation of endogenous antioxidant enzyme systems rather than direct radical scavenging. ptfarm.pl
In in-vitro studies using human venous blood samples, certain 1-(phenoxyethyl)-piperazine derivatives were found to influence the activity of key antioxidant enzymes. Specifically, derivatives with methyl substitutions on the phenoxy ring demonstrated an increase in superoxide (B77818) dismutase (SOD) activity. ptfarm.pl SOD is a critical enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby mitigating oxidative stress.
Based on these findings for analogous compounds, the antioxidant mechanism of this compound may involve an indirect pathway that boosts the body's natural antioxidant defenses by upregulating enzymes like SOD.
| Enzyme/Parameter | Observed Effect in Analogs | Potential Implication for Antioxidant Mechanism |
| Superoxide Dismutase (SOD) | Increased Activity | Enhancement of the enzymatic defense against superoxide radicals. ptfarm.pl |
| Total Antioxidant Capacity (TAC) | Increased | Improved overall capacity to neutralize free radicals and reduce oxidative stress. ptfarm.pl |
| Catalase (CAT) | Decreased Activity | A complex interaction, possibly indicating a selective modulation of antioxidant pathways. ptfarm.pl |
Understanding Radioprotective Mechanisms
Direct experimental data on the radioprotective mechanisms of this compound is currently limited. However, research into other substituted piperazine derivatives, particularly those containing a 1-(2-hydroxyethyl)piperazine moiety, offers insights into potential pathways of action against radiation-induced damage. nih.govresearchgate.net
A primary mechanism by which certain piperazine derivatives are thought to exert their radioprotective effects is through the modulation of apoptosis, or programmed cell death, which is a major consequence of exposure to ionizing radiation. nih.gov Radiation-induced DNA damage, especially double-strand breaks, triggers apoptotic pathways. Some piperazine compounds have been investigated for their ability to interfere with the Bcl-2 family of proteins, which are key regulators of apoptosis. researchgate.net By interacting with these proteins, such compounds could potentially inhibit the apoptotic cascade in healthy cells exposed to radiation.
General mechanisms of radioprotection often involve the scavenging of free radicals generated by the radiolysis of water, which are major contributors to cellular damage. While this is a common mechanism for many radioprotective agents, the efficacy of piperazine derivatives in this regard can vary based on their specific chemical structure.
| Potential Radioprotective Mechanism | Description | Relevance of the Methoxy (B1213986) Group |
| Anti-apoptotic Activity | Interference with the Bcl-2 family of proteins to inhibit the programmed cell death cascade initiated by radiation damage. researchgate.net | The specific impact of the methoxy group on this activity for the target compound is not determined. |
| Free Radical Scavenging | Neutralization of reactive oxygen species (ROS) generated by ionizing radiation, thereby reducing damage to cellular components like DNA, proteins, and lipids. | The contribution of the this compound structure to radical scavenging is unconfirmed. |
| Enhanced Tissue Repair | Stimulation of the recovery processes in radiosensitive tissues following radiation exposure. | Studies on related compounds suggest this as a possible, though not confirmed, mechanism for this specific molecule. |
Future Perspectives and Research Trajectories
Advancing 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine as a Medicinal Chemistry Scaffold
The piperazine (B1678402) ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with diverse biological targets. researchgate.netresearchgate.net This heterocyclic nucleus is a common feature in agents targeting the central nervous system (CNS), as well as in anticancer, antihistamine, and anti-inflammatory compounds. researchgate.netnih.gov The this compound structure serves as a valuable starting point for developing new therapeutic agents by capitalizing on the established pharmacological importance of the arylpiperazine moiety.
Derivatives of N-(phenoxyalkyl)piperazines have been synthesized and evaluated for their effects on the central nervous system, demonstrating a range of activities including anxiolytic and anticonvulsant properties. nih.gov The versatility of the piperazine scaffold allows for systematic modifications to fine-tune interactions with specific receptors. For instance, substitutions on the phenoxy ring or the second nitrogen of the piperazine ring can dramatically alter a compound's receptor binding profile and functional activity. Research into these derivatives has provided insights into their affinity for various receptors, including serotonin (B10506) (5-HT), dopamine (B1211576) (D2), and adrenergic (α1) receptors. nih.gov
One study on a series of N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives highlighted a compound, 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine, which exhibited notable anxiolytic and anticonvulsant activity. nih.gov This analog demonstrated high affinity for the 5-HT1A receptor, acting as an antagonist, alongside significant affinity for α1 and 5-HT7 receptors. nih.gov These findings underscore the potential of the broader phenoxy-ethyl-piperazine scaffold to yield CNS-active agents.
Table 1: Receptor Binding Profile of a Representative Phenoxy-ethyl-piperazine Analog
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| 5-HT1A | 5 | Antagonist |
| α1 | 15 | Not specified |
| 5-HT7 | 70 | Not specified |
| D2 | 189 | Antagonist |
Data derived from studies on 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine, a structural analog of the core scaffold. nih.gov
Rational Design and Synthesis of Next-Generation Piperazine Derivatives
Rational design is a key strategy for optimizing the therapeutic potential of the this compound scaffold. This approach involves making targeted chemical modifications based on an understanding of the structure-activity relationships (SAR) that govern the interaction between the molecule and its biological target. nih.gov Computational methods, such as molecular docking, can predict how modifications to the scaffold will affect its binding affinity and selectivity for a target protein, guiding the synthesis of more effective and safer drug candidates. nih.gov
The synthesis of piperazine derivatives can be achieved through various established chemical reactions. mdpi.comauburn.edu Common synthetic routes include nucleophilic substitution reactions, reductive amination, and Buchwald-Hartwig amination, which allow for the introduction of diverse substituents onto the piperazine core. mdpi.comauburn.edu For example, reacting the parent piperazine with different electrophiles can systematically alter the groups at the N1 and N4 positions, enabling a thorough exploration of the chemical space around the scaffold.
The goal of rational design is to enhance desired pharmacological properties while minimizing off-target effects. For the this compound scaffold, key areas for modification include:
The Phenoxy Ring: Introducing various substituents (e.g., halogens, alkyl groups) can modulate lipophilicity and electronic properties, influencing target binding and blood-brain barrier penetration.
The Piperazine Ring: Modification of the second nitrogen atom is a common strategy to introduce additional pharmacophoric elements that can interact with secondary binding pockets on a target receptor. nih.gov
The Ethyl Linker: Altering the length or rigidity of the linker can optimize the spatial orientation of the phenoxy and piperazine moieties, which is crucial for effective receptor engagement.
This design-and-synthesize approach has been successfully applied to create piperazine derivatives with potent anticancer and anti-inflammatory activities. nih.govnih.gov
Applications in Molecular Imaging and Radiotracer Development
The this compound scaffold is a promising candidate for the development of radiotracers for molecular imaging techniques like Positron Emission Tomography (PET). frontiersin.org PET imaging allows for the non-invasive, in vivo quantification of biological processes and is a critical tool in both clinical diagnostics and drug development. nih.govmdpi.com A successful radiotracer consists of a targeting molecule (the ligand) attached to a positron-emitting radionuclide, such as Carbon-11 (11C) or Fluorine-18 (18F). mdpi.com
The arylpiperazine motif is known to bind to various receptors in the brain that are implicated in neurological and psychiatric disorders. By labeling a derivative of this compound with a radionuclide, it may be possible to create a PET tracer to visualize and quantify these receptor densities in the living human brain.
The development process would involve:
Selection of a High-Affinity Ligand: A derivative of the scaffold with high affinity and selectivity for a specific target (e.g., a serotonin or dopamine receptor subtype) would be chosen.
Radiolabeling Synthesis: A synthetic route would be developed to incorporate a positron-emitting isotope. For instance, the methoxy (B1213986) group on the phenoxy ring could be a site for labeling with Carbon-11 (as [11C]CH3I), or a fluorine atom could be introduced onto the aromatic ring for labeling with Fluorine-18.
Preclinical Evaluation: The resulting radiotracer would be evaluated in vitro and in vivo to confirm its stability, target specificity, and pharmacokinetic properties.
A study involving a related compound, 1-((2-methoxyphenyl) piperazine)ferrocene carboxamide, labeled with technetium-99m (99mTc), demonstrated the potential of this class of molecules as brain imaging agents. iaea.org The 99mTc-labeled complex showed significant brain uptake and accumulated in the hippocampus, a region rich in certain neurotransmitter receptors. iaea.org This provides proof-of-concept for using the methoxyphenylpiperazine core to develop CNS-penetrant imaging agents.
Table 2: Potential Radiotracers Based on the Piperazine Scaffold
| Radionuclide | Potential Labeling Position | Imaging Modality | Potential Target |
|---|---|---|---|
| Carbon-11 (11C) | O-methyl group on the phenoxy ring | PET | Serotonin/Dopamine Receptors |
| Fluorine-18 (18F) | Substitution on the phenoxy ring | PET | Neurotransmitter Transporters |
| Technetium-99m (99mTc) | As a complex with a modified scaffold | SPECT | Brain Receptors |
This table presents hypothetical applications based on established radiochemistry and the known pharmacology of arylpiperazines.
Q & A
Basic: What are the optimized synthetic routes for 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
Synthesis typically involves alkylation or acylation of the piperazine core with substituted phenoxyethyl groups. For example, coupling 2-(2-methoxyphenoxy)ethyl chloride with piperazine in dichloromethane (DCM) using triethylamine as a base achieves moderate yields (~50–60%). To optimize:
- Solvent choice : Replace DCM with polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution efficiency .
- Catalysis : Add catalytic CuSO₄·5H₂O and sodium ascorbate for click chemistry approaches, improving regioselectivity and yield up to 75–85% .
- Purification : Use silica gel chromatography with ethyl acetate:hexane (1:8) to isolate pure product .
Basic: How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., using ChemDraw or Gaussian). Key signals include δ 3.75–3.85 ppm (methoxy protons) and δ 2.5–3.0 ppm (piperazine ring protons) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 267.2. Deviations >0.5 Da indicate impurities .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, especially if chiral centers are present .
Advanced: What pharmacological targets are most relevant for this compound, and how can binding affinity assays be designed?
Methodological Answer:
- Target Selection : Prioritize serotonin (5-HT₁A/5-HT₂A) and dopamine (D₂/D₃) receptors based on structural analogs (e.g., GBR 12909 derivatives) .
- Radioligand Binding Assays : Use rat brain homogenates with [³H]spiperone (for D₂) or [³H]ketanserin (for 5-HT₂A). Calculate IC₅₀ values via competitive binding curves .
- Functional Assays : Measure cAMP accumulation in HEK-293 cells expressing cloned receptors to assess agonist/antagonist activity .
Advanced: How can computational modeling predict the interaction of this compound with neurotransmitter receptors?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding poses in receptor active sites (e.g., PDB IDs: 7D2G for 5-HT₂A). Focus on hydrogen bonding with methoxy groups and piperazine nitrogen interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- SAR Analysis : Compare with analogs (e.g., fluorophenyl or nitrobenzyl derivatives) to identify critical substituents for affinity .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC. Acidic conditions (pH <3) hydrolyze the methoxy group, reducing stability by >40% .
- Thermal Stability : Heat at 60°C for 48h in DMSO. TGA/DSC analysis shows decomposition onset at 180°C, but prolonged heating causes piperazine ring oxidation .
Advanced: How should researchers resolve contradictions in reported biological activities (e.g., conflicting receptor affinities)?
Methodological Answer:
- Replicate Assays : Use standardized protocols (e.g., uniform cell lines, ligand concentrations) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., Ki values for D₂ receptors) and apply statistical weighting to identify outliers .
- Structural Verification : Confirm batch purity via LC-MS; impurities like N-oxide derivatives may skew results .
Basic: What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation : Extract plasma/tissue with acetonitrile (1:3 v/v) to precipitate proteins. Centrifuge at 10,000×g for 10 min .
- LC-MS/MS : Use a C18 column (2.1 × 50 mm) with 0.1% formic acid in water:methanol (30:70). Monitor transitions m/z 267.2 → 178.1 (quantifier) and 267.2 → 135.0 (qualifier) .
- Calibration : Prepare standards in blank matrix (0.1–100 ng/mL). Validate accuracy (85–115%) and precision (RSD <15%) .
Advanced: How can enantiomeric isomers of this compound be isolated and characterized?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak IA column with hexane:ethanol (90:10) to resolve enantiomers. Retention times vary by 2–3 min .
- CD Spectroscopy : Compare circular dichroism spectra to reference standards. Opposite Cotton effects confirm enantiomeric pairs .
- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid) and analyze via X-ray diffraction .
Basic: What in vitro toxicity assays are appropriate for preliminary safety assessment?
Methodological Answer:
- MTT Assay : Test cytotoxicity in HepG2 cells (0.1–100 µM). IC₅₀ >50 µM suggests low toxicity .
- hERG Inhibition : Use patch-clamp electrophysiology on HEK-293 cells expressing hERG channels. IC₅₀ <10 µM indicates cardiac risk .
- Ames Test : Incubate with TA98/S. typhimurium. Mutagenicity is flagged if revertant colonies increase ≥2-fold vs. control .
Advanced: How can structure-activity relationship (SAR) studies guide further modifications of this compound?
Methodological Answer:
- Core Modifications : Replace methoxy with ethoxy or fluorine to enhance lipophilicity and BBB penetration .
- Side Chain Variations : Introduce methyl or amino groups at the piperazine nitrogen to alter receptor selectivity (e.g., D₃ vs. 5-HT₁A) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding motifs. Methoxy and piperazine groups contribute >60% to binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
